molecular formula C19H24N4O B14133824 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol CAS No. 903204-91-1

3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B14133824
CAS No.: 903204-91-1
M. Wt: 324.4 g/mol
InChI Key: HGKNOHQQAUHBKS-UHFFFAOYSA-N
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Description

3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the dimethyl and phenylethyl groups. The final step involves the attachment of the propan-1-ol moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups at the amino position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol
  • 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}butan-1-ol

Uniqueness

Compared to similar compounds, 3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

903204-91-1

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

3-[[5,6-dimethyl-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C19H24N4O/c1-14-15(2)23(11-9-16-7-4-3-5-8-16)19-17(14)18(21-13-22-19)20-10-6-12-24/h3-5,7-8,13,24H,6,9-12H2,1-2H3,(H,20,21,22)

InChI Key

HGKNOHQQAUHBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)CCC3=CC=CC=C3)C

solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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